molecular formula C12H20O3 B13560530 5-(3-Ethoxypropanoyl)-2,2-dimethylcyclopentan-1-one

5-(3-Ethoxypropanoyl)-2,2-dimethylcyclopentan-1-one

Cat. No.: B13560530
M. Wt: 212.28 g/mol
InChI Key: JITXTXXDYGRAMK-UHFFFAOYSA-N
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Description

5-(3-Ethoxypropanoyl)-2,2-dimethylcyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring substituted with an ethoxypropanoyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxypropanoyl)-2,2-dimethylcyclopentan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of 2,2-dimethylcyclopentanone with 3-ethoxypropanoic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the cyclopentanone, allowing it to react with the ethoxypropanoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxypropanoyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(3-Ethoxypropanoyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxypropanoyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect biological pathways and processes, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopentanone: A simpler analog without the ethoxypropanoyl group.

    3-Ethoxypropanoylcyclopentanone: Lacks the dimethyl substitution on the cyclopentanone ring.

Uniqueness

5-(3-Ethoxypropanoyl)-2,2-dimethylcyclopentan-1-one is unique due to the combination of its ethoxypropanoyl and dimethyl substitutions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

5-(3-ethoxypropanoyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C12H20O3/c1-4-15-8-6-10(13)9-5-7-12(2,3)11(9)14/h9H,4-8H2,1-3H3

InChI Key

JITXTXXDYGRAMK-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)C1CCC(C1=O)(C)C

Origin of Product

United States

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